molecular formula C12H21NO4 B11872693 tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11872693
M. Wt: 243.30 g/mol
InChI Key: SVLRAODIFYSKKX-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of 4-hydroxy piperidine-1-carboxylate with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways. These interactions are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of both a hydroxyl group and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-4-12(5-7-13)9(14)8-16-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLRAODIFYSKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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